Product packaging for Fmoc-D-His(Fmoc)-OH(Cat. No.:CAS No. 200926-18-7)

Fmoc-D-His(Fmoc)-OH

Cat. No.: B613502
CAS No.: 200926-18-7
M. Wt: 599.64
InChI Key: WTBXFPFCUZKREB-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing the Role of Protected D-Amino Acids in Peptide Chemistry

The foundation of peptide synthesis lies in the sequential coupling of amino acids. To achieve the desired sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. wikipedia.org The choice of these protecting groups is critical and has evolved significantly over the years to offer greater efficiency and selectivity.

Significance of D-Amino Acids in Modulating Peptide Properties

While L-amino acids are the proteinogenic building blocks found in most natural proteins, their stereoisomers, D-amino acids, have garnered significant interest in peptide design for therapeutic and research applications. lifetein.comjpt.com The incorporation of D-amino acids into a peptide sequence can dramatically alter its properties. One of the most significant advantages is the enhanced resistance to enzymatic degradation. lifetein.combiopharmaspec.com Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. By introducing D-amino acids, the resulting peptide becomes less susceptible to proteolysis, leading to an increased half-life in biological systems. lifetein.combiopharmaspec.com

Furthermore, the inclusion of D-amino acids can influence the peptide's secondary structure, such as α-helices and β-sheets, thereby affecting its conformation and biological activity. chempep.com This modulation of structure can lead to improved binding affinity to specific receptors and enhanced bioavailability. lifetein.comjpt.com D-amino acids are found in some natural products, including bacterial cell walls and certain peptide antibiotics like gramicidin (B1672133) S and bacitracin. numberanalytics.comnih.gov Their presence in these molecules underscores their importance in conferring unique biological functions. lifetein.comnumberanalytics.com

Evolution of Protecting Group Strategies in Peptide Synthesis

The history of peptide synthesis is intrinsically linked to the development of protecting groups. Early solution-phase methods were laborious and limited in scale. nih.gov A revolutionary breakthrough came with the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, which involves anchoring the first amino acid to a solid resin support and sequentially adding protected amino acids. nih.govopenaccessjournals.com

The first widely used strategy in SPPS was the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. nih.gov The α-amino group was protected by the acid-labile Boc group, while side-chain protecting groups were typically benzyl-based, requiring strong acid for removal. nih.gov In the 1970s, the Fmoc (9-fluorenylmethoxycarbonyl) group was introduced as an alternative Nα-protecting group. nih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). genscript.com This offered an "orthogonal" protection scheme, where the Nα-protecting group and the acid-labile side-chain protecting groups could be removed selectively without affecting each other. nih.gov This Fmoc/tBu (tert-butyl) strategy has become the predominant method for SPPS due to its milder conditions, which are more compatible with sensitive amino acids and post-translational modifications. nih.gov

Over the years, a vast array of protecting groups for various amino acid side chains has been developed to address specific challenges in peptide synthesis, such as preventing side reactions and minimizing racemization. uv.es For histidine, a particularly challenging amino acid due to its imidazole (B134444) side chain, various protecting groups like the trityl (Trt) group are employed to prevent unwanted reactions during synthesis. cymitquimica.com

Protecting Group Strategy Nα-Protection Side-Chain Protection Deprotection Condition (Nα) Deprotection Condition (Side-Chain & Cleavage)
Boc/Bzl Boc (tert-butyloxycarbonyl)Benzyl-based (Bzl)Moderate Acid (e.g., TFA)Strong Acid (e.g., HF)
Fmoc/tBu Fmoc (9-fluorenylmethoxycarbonyl)tert-Butyl-based (tBu)Mild Base (e.g., Piperidine)Strong Acid (e.g., TFA)

Rationale for Dual Fmoc Protection in Fmoc-D-His(Fmoc)-OH

The compound this compound presents a unique case where the Fmoc group is used to protect both the α-amino group and the imidazole side chain of D-histidine. This dual-protection strategy offers specific advantages in certain synthetic contexts.

Advantages in Selective Deprotection

The primary rationale for using a dual-Fmoc protection strategy for histidine lies in the simultaneous deprotection of both the N-terminal and the side-chain protecting groups. peptide.com In standard Fmoc-based SPPS, the Nα-Fmoc group is removed at each cycle of amino acid addition. mdpi.com When this compound is incorporated into a peptide chain, the Fmoc group on the histidine side chain is also removed during the piperidine treatment intended for the Nα-Fmoc group of the subsequent amino acid. peptide.com

For the synthesis of more complex peptides, such as branched or cyclic peptides, a variety of orthogonal protecting groups are available. These allow for the selective deprotection of specific sites on the peptide while it is still attached to the solid support, enabling site-specific modifications. sigmaaldrich.com

Protecting Group Typical Application Deprotection Reagent Orthogonality
Fmoc α-Amino group, Histidine side-chainPiperidineOrthogonal to acid-labile groups (e.g., Boc, Trt)
Trt (Trityl) Histidine, Cysteine, Asparagine, Glutamine side-chainsTrifluoroacetic acid (TFA)Orthogonal to base-labile groups (e.g., Fmoc)
Boc (tert-butyloxycarbonyl) Lysine side-chain, Tryptophan side-chainTrifluoroacetic acid (TFA)Orthogonal to base-labile groups (e.g., Fmoc)
ivDde Lysine side-chainHydrazineOrthogonal to Fmoc and TFA-labile groups

Implications for Peptide Stability and Solubility

The properties of protected amino acids, including their solubility, can significantly impact the efficiency of peptide synthesis. Fmoc-protected amino acids generally exhibit good solubility in the organic solvents commonly used in SPPS, such as dimethylformamide (DMF). scbt.com For instance, protecting the side chains of asparagine and glutamine with a trityl group not only prevents side reactions but also improves their solubility in DMF. peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H29N3O6 B613502 Fmoc-D-His(Fmoc)-OH CAS No. 200926-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBXFPFCUZKREB-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679580
Record name N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200926-18-7
Record name N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of Fmoc D His Fmoc Oh

Advanced Strategies for Fmoc-D-His(Fmoc)-OH Preparation

The synthesis of this doubly protected histidine derivative requires careful control of reaction conditions to achieve the desired product efficiently.

While a specific, peer-reviewed optimized protocol for the one-pot synthesis of this compound is not extensively detailed in readily available literature, a representative procedure can be constructed based on standard methods for amino acid protection. A plausible route involves the reaction of D-histidine with at least two equivalents of an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), under basic conditions.

A generalized protocol, analogous to the synthesis of other Fmoc-protected amino acids, would be as follows bris.ac.uk:

D-histidine is dissolved in an aqueous basic solution, for example, aqueous sodium carbonate (Na₂CO₃), to deprotonate the amino group and facilitate nucleophilic attack.

A solution of Fmoc-OSu (≥2 equivalents) in a suitable organic solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) is added slowly to the histidine solution.

The reaction is stirred, often overnight, while maintaining a basic pH to ensure the stability of the Fmoc group and drive the reaction to completion.

Upon completion, the reaction mixture is worked up, typically involving acidification to protonate the carboxylic acid, followed by extraction with an organic solvent like ethyl acetate.

The final product is then purified, commonly through crystallization or column chromatography, to yield the pure this compound.

This method protects both the α-amino group and one of the imidazole (B134444) nitrogens. The regioselectivity of the imidazole protection is a critical aspect of the synthesis.

The imidazole ring of histidine contains two distinct nitrogen atoms, designated N-pi (Nπ) and N-tau (Nτ), both of which are nucleophilic. nih.govamazonaws.com The unprotected imidazole side chain, specifically the Nπ atom, is known to catalyze the racemization of activated histidine derivatives during peptide coupling. bris.ac.ukresearchgate.net Therefore, protection of the imidazole nitrogen is crucial for maintaining stereochemical purity during synthesis. The use of a second Fmoc group to protect the imidazole ring, creating this compound, serves to mask the nucleophilicity and basicity of the side chain.

When an electrophilic protecting group is introduced to the imidazole ring of histidine, a mixture of Nπ- and Nτ-protected regioisomers is often formed. bris.ac.uk Under many reaction conditions, the Nτ isomer is the kinetically favored product. peptide.com However, it is the protection of the Nπ nitrogen that is most effective at suppressing racemization because it is directly involved in the undesirable enolization mechanism. bris.ac.ukmedchemexpress.com

Strategies to achieve regioselective Nπ protection often involve multi-step procedures where the Nτ position is first blocked with an orthogonal protecting group, allowing for the specific protection of the Nπ position, followed by the removal of the initial Nτ protecting group. bris.ac.uk In the case of this compound, the reaction conditions during its synthesis will determine the final position of the Fmoc group on the imidazole ring. While a mixture may form, specific protocols can favor one isomer over the other. The characterization of the final product is essential to confirm which isomer has been synthesized.

Regioselective Protection of Imidazole Nitrogen

Reaction Kinetics and Mechanistic Studies in Coupling Reactions

The kinetics of coupling histidine derivatives are complex and heavily influenced by the choice of protecting groups, coupling reagents, and additives. The primary concern is the rate of racemization relative to the rate of peptide bond formation. Histidine is notoriously prone to racemization, a side reaction where the chiral α-carbon inverts its stereochemistry. medchemexpress.com This process is catalyzed by the basic Nπ atom of the imidazole ring, which can abstract the α-proton from the activated carboxylic acid intermediate, leading to a planar, achiral enolate that can be re-protonated to form either the L- or D-isomer. researchgate.net

Studies have shown that protecting the Nπ position significantly reduces the risk of racemization. bris.ac.ukresearchgate.net For instance, derivatives like Fmoc-His(π-Mbom)-OH show very low levels of epimerization compared to Nτ-protected versions like Fmoc-His(Trt)-OH, especially under basic conditions or with extended pre-activation times. medchemexpress.comchemimpex.com

The choice of coupling reagent and any accompanying additives is critical in managing the competing reactions of peptide bond formation and racemization for histidine residues. Various systems have been evaluated to optimize this process.

The following table summarizes the extent of racemization observed for different N-protected histidine derivatives when using various coupling reagents. This data highlights the critical role of both the side-chain protecting group and the activation method in maintaining chiral purity.

Protected His DerivativeCoupling Reagent/System% Racemization/EpimerizationReference
Fmoc-His(1-Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8% medchemexpress.com
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3% medchemexpress.com
Fmoc-D-His(1-Trt)-OHTBTU/DIPEA3.9% chemimpex.com
Fmoc-His(3-Bum)-OHTBTU/DIPEA<0.3% chemimpex.com
Fmoc-His(Trt)-OHCarboMAX (DIC/Oxyma) at 50°C6.8% researchgate.net
Fmoc-His(Boc)-OHCarboMAX (DIC/Oxyma) at 50°C0.18% researchgate.net

This table is interactive and can be sorted by column.

The data clearly demonstrates that Nπ-protecting groups like MBom or even the Boc group provide superior suppression of racemization compared to the traditional Nτ-Trt group. researchgate.netmedchemexpress.comchemimpex.com

Two common coupling systems employed in peptide synthesis are those based on carbodiimides with additives and those based on aminium/uronium salts.

The DIC/HOBt system involves the use of Diisopropylcarbodiimide (DIC) as the activator and 1-Hydroxybenzotriazole (B26582) (HOBt) as an additive. mdpi.com DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is very susceptible to racemization. HOBt acts as a racemization suppressant by rapidly converting the O-acylisourea into a less reactive but also less racemization-prone HOBt-ester, which then couples with the amine component. mdpi.comchemimpex.com This method is particularly useful when base-free conditions are desired to minimize epimerization. chemimpex.com The use of OxymaPure as an alternative to HOBt with DIC has also been shown to be effective. researchgate.net

The HCTU/6-Cl-HOBt/DIPEA system is a potent activation cocktail. HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an aminium-type coupling reagent. In the presence of a base like N,N-Diisopropylethylamine (DIPEA), it rapidly activates the carboxylic acid. The addition of 6-Chloro-HOBt further enhances the coupling efficiency and can help suppress racemization. medchemexpress.com However, the strong basicity of DIPEA and the high reactivity of this system can increase the risk of racemization for sensitive amino acids like histidine if pre-activation times are prolonged. medchemexpress.com Studies comparing Nτ-Trt and Nπ-MBom protected histidine showed that with HCTU activation, the Nτ-Trt derivative's racemization increased significantly with pre-activation time, while the Nπ-MBom derivative remained stable. medchemexpress.com

DIC/HOBt and HCTU/6-Cl-HOBt/DIPEA Systems

Impact of Reaction Conditions on Coupling Efficiency

The efficiency of the coupling reaction involving this compound is not solely dependent on the choice of coupling reagent but is also significantly influenced by the reaction conditions.

Temperature is a critical parameter in SPPS. While elevated temperatures can accelerate coupling reactions, they can also increase the rate of side reactions, most notably racemization, especially for sensitive amino acids like histidine. amazonaws.comnih.govrsc.org For instance, coupling Fmoc-His(Trt)-OH at 50°C for 10 minutes can lead to significant D-isomer formation (6.8%). amazonaws.com Even at room temperature, some level of racemization is observed with certain activating agents. rsc.org

The choice of solvent also plays a crucial role. N,N-dimethylformamide (DMF) is a common solvent in SPPS, but concerns about its toxicity are driving research into greener alternatives. The stability of the Fmoc group itself can be dependent on the solvent, in addition to base concentration and temperature. chempep.com The development of protocols in solvents like N-butylpyrrolidinone (NBP) and dimethyl carbonate (DMC) represents a move towards more sustainable synthesis. unibo.it

Optimizing the concentration and stoichiometry of reactants is essential for achieving high coupling yields. In SPPS, an excess of the Fmoc-amino acid and coupling reagents is typically used to drive the reaction to completion. rsc.org For example, a successful protocol for the synthesis of liraglutide (B1674861) analogs involved using 4 equivalents of Fmoc-His(Boc)-OH activated with HCTU/DIEA. The stoichiometry of additives like Oxyma Pure can also be a determining factor in the reaction's success, independent of solvent or concentration. rsc.org

Careful control of the base concentration is also critical. While a slightly basic pH can accelerate coupling, an excess of base, such as DIPEA, can induce racemization. chempep.com The preactivation time of the amino acid derivative should also be minimized, particularly for Fmoc-His(Trt)-OH, to prevent racemization catalyzed by the imidazole ring. chempep.com

Temperature and Solvent Effects

Control of Stereochemical Integrity: Racemization Studies

Maintaining the stereochemical integrity of the chiral center is a major challenge during the incorporation of histidine residues in peptide synthesis.

Mechanistic Insights into Histidine Racemization

Histidine is particularly susceptible to racemization during the activation step of the coupling process. amazonaws.combris.ac.uk This is an intramolecular side reaction that leads to the loss of enantiomeric purity, which can significantly affect the biological activity of the final peptide. amazonaws.com The extent of racemization is dependent on several factors, including the protecting group on the imidazole side chain, the coupling reagent, and the reaction conditions. nih.govbris.ac.uk

The primary mechanism for histidine racemization involves the imidazole ring itself. The lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring are sufficiently basic to abstract the proton from the adjacent α-carbon, especially when the carboxyl group is activated for coupling. amazonaws.com This deprotonation leads to the formation of an achiral enolate intermediate. amazonaws.com Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. amazonaws.com

Protecting the imidazole side chain is a common strategy to suppress this side reaction. The nature of the protecting group is critical. While the trityl (Trt) group offers some suppression of side reactions, it is less effective at preventing racemization. amazonaws.com In contrast, protecting groups that block the Nπ position or are electron-withdrawing can significantly reduce the basicity of the π-nitrogen and thus decrease the rate of enolization and subsequent racemization. amazonaws.combris.ac.uk

Table 1: Racemization of Histidine Derivatives Under Various Coupling Conditions

Histidine DerivativeCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OH50°C, 10 min6.8% amazonaws.com
Fmoc-His(Boc)-OH50°C, 10 min0.18% amazonaws.com
Fmoc-His(Trt)-OH90°C>16% amazonaws.com
Fmoc-His(Boc)-OH90°C0.81% amazonaws.com
Fmoc-His(Trt)-OHDIC/Oxyma, rt1.8% nih.gov
Fmoc-His(Trt)-OHDIC/Oxyma, 55°C31.0% nih.gov
Fmoc-His(Trt)-OHTBTU/DIPEA3.9% bris.ac.uk

Strategies for Racemization Suppression

The chiral integrity of amino acids is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. Histidine is particularly susceptible to racemization during the carboxyl group activation step of coupling. nih.govamazonaws.comnih.gov This is attributed to the imidazole ring's π-nitrogen, which can act as an internal base, abstracting the α-proton and leading to the formation of a planar, achiral enolate intermediate. nih.govamazonaws.com Consequently, significant research has focused on strategies to mitigate this side reaction.

Effect of Imidazole Protecting Groups (e.g., Trt, Boc, MBom)

Protecting the imidazole side chain of histidine is the most effective approach to preserve its stereochemistry. nih.gov The choice of this protecting group has a profound impact on the degree of racemization. While the subject compound, this compound, utilizes an Fmoc group on the imidazole nitrogen, understanding the effects of other common protecting groups provides crucial context for managing racemization.

Trityl (Trt): The bulky triphenylmethyl (Trt) group is conventionally used for imidazole protection, typically at the Nτ-position. amazonaws.com While its steric bulk helps to suppress some side reactions, it offers only minor assistance in preventing racemization. amazonaws.com Studies have shown that with Trt protection, the level of racemization increases significantly with pre-activation time. nih.gov For instance, using HCTU/6-Cl-HOBt/DIPEA activation, Fmoc-His(Trt)-OH showed a racemization level of 1% without pre-activation, which rose to 7.8% with a 5-minute pre-activation. nih.gov

tert-Butyloxycarbonyl (Boc): Placing a Boc group on the imidazole nitrogen has been shown to be effective at reducing racemization, particularly at elevated temperatures. amazonaws.com In a comparative study for the synthesis of Liraglutide, coupling at 50°C with Fmoc-His(Trt)-OH resulted in 6.8% of the D-isomer, whereas Fmoc-His(Boc)-OH reduced this to just 0.18%. amazonaws.com The Boc group is thought to suppress racemization through a combination of steric hindrance and a reduction in the basicity of the imidazole ring.

Methoxybenzyloxymethyl (MBom): The Nπ-benzyloxymethyl (Bom) group and its derivatives, like 4-methoxybenzyloxymethyl (MBom), are highly effective at preventing racemization. nih.govresearchgate.netpeptide.com These groups are specifically designed to protect the Nπ-position, which is directly involved in the racemization mechanism. nih.govresearchgate.net The Nπ-MBom group, in particular, has demonstrated superior performance, reducing epimerization to 0.3% even with a 5-minute pre-activation time under conditions where the Trt-protected equivalent showed 7.8% racemization. nih.gov This effectiveness comes at the cost of potential side reactions during final cleavage due to the release of formaldehyde, which requires specific scavengers. nih.govresearchgate.net

Protecting GroupPositionRacemization SuppressionKey Features
Trityl (Trt) Low to ModerateStandard, cost-effective; racemization increases with pre-activation. nih.gov
tert-Butyloxycarbonyl (Boc) Nτ or NπGoodReduces epimerization at elevated temperatures; good solution stability. amazonaws.com
Methoxybenzyloxymethyl (MBom) Very HighExcellent suppression by blocking the Nπ-nitrogen; requires specific scavengers during cleavage. nih.govresearchgate.net
Influence of Coupling Conditions and Reagents

Beyond the choice of protecting group, the reaction conditions—specifically the coupling reagents, additives, and bases—are critical variables in controlling racemization. nih.govchempep.com

Coupling Reagents and Additives: The type of activating agent directly influences the reactivity of the carboxyl group and its propensity to racemize.

Carbodiimides: Reagents like diisopropylcarbodiimide (DIC) are effective but can lead to significant racemization if used alone. nih.govbachem.com The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is crucial. nih.govbachem.comresearchgate.net These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester, minimizing the window for racemization. bachem.com The DIC/Oxyma combination is considered one of the mildest methods and is effective at avoiding racemization for many amino acids. nih.gov

Onium Salts: Phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient coupling reagents that generally lead to lower racemization levels compared to carbodiimides alone. chempep.combachem.com HATU, in particular, is often preferred for difficult couplings. chempep.com However, even with these reagents, the risk is not eliminated, especially for sensitive residues like histidine. nih.gov For instance, a study showed that for Fmoc-L-His(Trt)-OH, coupling with HATU/NMM still resulted in detectable racemization. nih.gov

DEPBT: The phosphonium reagent DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is noted for its remarkable resistance to racemization and is often recommended for coupling racemization-prone derivatives like Fmoc-His(Trt)-OH. bachem.comluxembourg-bio.com

Bases: The choice and amount of base are critical. While bases like N,N-diisopropylethylamine (DIPEA) are commonly used, they can promote racemization, especially when used in excess. chempep.comluxembourg-bio.com For sensitive couplings, weaker and more sterically hindered bases like 2,4,6-collidine are recommended as substitutes for DIPEA to minimize epimerization. chempep.comresearchgate.net

Design of Experiments (DOE) for Minimizing Racemization

To navigate the complex interplay of factors affecting racemization, a Design of Experiments (DOE) approach offers a systematic method for optimization. acs.org This statistical methodology allows for the simultaneous investigation of multiple process parameters (e.g., coupling reagent, base, temperature, pre-activation time) to identify the conditions that minimize undesirable side reactions. researchgate.netacs.org

A study by Yang et al. successfully applied a Taguchi DOE to investigate the coupling of Fmoc-His(Trt)-OH. acs.org The DOE models revealed that the pre-activation of the amino acid was a critical parameter for histidine racemization; intensive pre-activation significantly increased this side reaction. acs.org Interestingly, the study uncovered a conflicting relationship: while eliminating pre-activation (i.e., in-situ activation) reduced racemization, it boosted a different side reaction, Nα-endcapping by DIC. acs.org Through optimization of the DOE, the researchers were able to find a balance, reconciling the conditions to minimize both side reactions simultaneously. acs.org This highlights the power of DOE in developing robust synthetic protocols for challenging residues like histidine.

Orthogonal Protecting Group Chemistry Applied to this compound

Orthogonal protection is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the selective removal of one type of protecting group in the presence of others. iris-biotech.depeptide.com This principle is essential for the stepwise assembly of peptides and for creating complex structures with site-specific modifications. The standard Fmoc/tBu strategy is a prime example of an orthogonal system. nih.goviris-biotech.de

Differential Deprotection Strategies

In a peptide chain containing a this compound residue, several protecting groups with distinct chemical labilities are present, allowing for selective deprotection.

α-Amino Fmoc Group (Temporary): This group is labile to bases and is quantitatively removed at each cycle of SPPS using a solution of a secondary amine, typically 20% piperidine (B6355638) in DMF. iris-biotech.debachem.com This unmasks the α-amino group for the subsequent coupling reaction.

Side-Chain Protecting Groups (Permanent/Semi-permanent): Groups like tert-butyl (tBu), tert-butoxycarbonyl (Boc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are used to protect the side chains of other amino acids. researchgate.netiris-biotech.de These are stable to the piperidine treatment used for Fmoc removal but are cleaved by strong acid, typically a cocktail containing high concentration of trifluoroacetic acid (TFA). iris-biotech.de

Imidazole N-Fmoc Group: The Fmoc group on the histidine side chain is, like the α-Fmoc, base-labile. However, it is generally more resistant to cleavage by piperidine than the α-Fmoc group. While it is often removed during the final TFA cleavage, its partial lability to repeated piperidine treatments can be a concern in the synthesis of very long peptides. peptide.com

Linker to Solid Support: The peptide is anchored to the resin via a linker that is cleaved under specific conditions. For producing C-terminal acids, linkers labile to TFA (e.g., Wang resin) or very mild acids (e.g., 2-chlorotrityl resin) are common. bachem.com

This orthogonality allows for a programmed synthesis where the temporary α-Fmoc is removed iteratively, while the side-chain protections and resin linkage remain intact until the final acidolytic cleavage step. bachem.com Recently, novel deprotection strategies have expanded the versatility of Fmoc, including its removal via hydrogenolysis under mildly acidic conditions, which can be useful for substrates that are sensitive to the standard basic deprotection conditions. researchgate.net

Compatibility with Other Side-Chain Protecting Groups

The success of Fmoc-SPPS relies on the chemical compatibility of the various side-chain protecting groups used for the different amino acids in the sequence. The protecting group strategy for this compound is fully compatible with the standard suite of acid-labile side-chain protecting groups used in the Fmoc/tBu approach. researchgate.netiris-biotech.de These groups must remain stable during the repeated base-mediated deprotection of the α-Fmoc group throughout the synthesis.

The table below summarizes the compatibility of the Fmoc/tBu strategy with common side-chain protecting groups. All groups listed are stable to the 20% piperidine/DMF used for Nα-Fmoc removal but are cleaved during the final TFA treatment, which also removes the side-chain Fmoc from histidine and cleaves the peptide from most standard resins.

Amino Acid ResidueSide-Chain Functional GroupCommon Protecting Group (Abbr.)Deprotection Condition (Cleavage)
Aspartic Acid, Glutamic AcidCarboxyltert-Butyl (tBu)TFA iris-biotech.de
Lysine, TryptophanAmine, Indoletert-Butoxycarbonyl (Boc)TFA researchgate.netiris-biotech.de
ArginineGuanidinoPentamethyldihydrobenzofuran-sulfonyl (Pbf)TFA researchgate.net
Serine, Threonine, TyrosineHydroxyltert-Butyl (tBu)TFA iris-biotech.de
CysteineThiolTrityl (Trt)TFA iris-biotech.de
Asparagine, GlutamineAmideTrityl (Trt)TFA iris-biotech.de
Histidine Imidazole Fluorenylmethyloxycarbonyl (Fmoc) TFA / partially piperidine labile peptide.com

Iii. Applications of Fmoc D His Fmoc Oh in Complex Peptide Synthesis and Engineering

Solid-Phase Peptide Synthesis (SPPS) Applications

In SPPS, the Fmoc/tBu strategy is a predominant methodology, favored for its milder reaction conditions compared to older Boc/Bzl chemistry. altabioscience.com This approach relies on the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tBu, Trt, Boc) for permanent side-chain protection. beilstein-journals.orgpeptide.com The unique nature of Fmoc-D-His(Fmoc)-OH, with two identical base-labile protecting groups, positions it as a tool for addressing specific synthetic hurdles, though its application requires careful consideration of the synthesis strategy.

"Difficult sequences" in SPPS are characterized by a high propensity for the growing peptide chain to aggregate while attached to the solid support. nih.gov This phenomenon is common in hydrophobic peptides and those that form stable secondary structures like β-sheets, leading to poor solvation and incomplete coupling or deprotection reactions. nih.govacs.org

The incorporation of non-natural D-amino acids into peptide sequences is a powerful strategy in peptide engineering and drug design. mdpi.com this compound serves as a building block for introducing a D-histidine residue, which can confer several advantageous properties to the resulting peptide. chempep.com

A major limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. These enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. mdpi.com By introducing D-amino acids, such as D-histidine from this compound, the resulting peptide becomes a poor substrate for these enzymes. This substitution significantly enhances the peptide's stability against proteolytic degradation, prolonging its circulating half-life and improving its therapeutic potential. chempep.commdpi.comresearchgate.net

PropertyEffect of D-Amino Acid IncorporationResearch Finding
Proteolytic Stability Increased resistance to enzymatic degradation.Swapping L-amino acids with their D-enantiomers makes peptides resistant to proteolysis, increasing their half-life. mdpi.com
Secondary Structure Modulation and stabilization of specific conformations.The incorporation of D-amino acids can disrupt common secondary structures like α-helices and β-sheets, influencing peptide folding and function. chempep.com
Bioavailability Improved pharmacokinetic profile.Peptides containing D-amino acids often exhibit an increased biological half-life and better overall bioavailability. chempep.comchemimpex.com
Biological Activity Altered or enhanced receptor binding and selectivity.The chirality of amino acid residues influences the peptide's conformation and biological characteristics, impacting target interaction. mdpi.com

Histidine is a notoriously problematic residue in Fmoc SPPS, being highly susceptible to racemization during the activation step of the coupling reaction. nih.govnih.gov This side reaction is promoted by the imidazole (B134444) π-nitrogen, which can abstract a proton from the α-carbon of the activated amino acid, leading to a loss of chiral integrity. nih.gov

The primary strategy to suppress this side reaction is to protect the imidazole nitrogen. peptide.comnih.gov Various protecting groups have been developed for this purpose, with Trityl (Trt), t-Butoxymethyl (Bum), and 4-methoxybenzyloxymethyl (MBom) being common choices. nih.goviris-biotech.de The effectiveness of these groups in preventing racemization varies significantly, especially under demanding conditions like elevated temperatures used in microwave-assisted SPPS. nih.govnih.gov

The use of an Fmoc group for side-chain protection in this compound presents a unique set of considerations. While the Fmoc group is bulky, its primary characteristic is its lability to the same basic conditions (e.g., 20% piperidine (B6355638) in DMF) used to remove the Nα-Fmoc group in each cycle of the synthesis. altabioscience.com This means that after the incorporation of this compound, the subsequent deprotection step will remove both Fmoc groups, leaving the imidazole side chain unprotected for the remainder of the synthesis. This lack of permanent side-chain protection throughout the synthesis can re-introduce the risk of side reactions associated with an unprotected histidine in subsequent steps.

However, for the specific coupling step where this compound is introduced, the side-chain Fmoc group would be in place, potentially offering protection against racemization during that single activation/coupling event. Research comparing different protecting groups shows that N(π)-protection is highly effective at preserving stereochemistry. For example, studies have shown that Fmoc-His(MBom)-OH significantly reduces epimerization compared to Fmoc-His(Trt)-OH, particularly at elevated temperatures. nih.goviris-biotech.de

Histidine DerivativePreactivation TimeCoupling TemperatureRacemization (%)
Fmoc-His(Trt)-OH0 minAmbient1.0% nih.gov
Fmoc-His(Trt)-OH5 minAmbient7.8% nih.gov
Fmoc-His(Trt)-OH-80°C (Microwave)16.6% nih.gov
Fmoc-His(MBom)-OH5 minAmbient0.3% nih.gov
Fmoc-His(MBom)-OH-80°C (Microwave)0.8% nih.gov
This compound Expected to offer protection during its own coupling but would be removed in the next cycle, leaving the side-chain unprotected for subsequent steps.

Therefore, this compound is not a conventional choice for general use but may be employed in specific synthetic designs where temporary, single-step protection is desired or where the peptide sequence is short, minimizing the impact of the deprotected imidazole in later stages.

Addressing Side Reactions in Fmoc SPPS

Aspartimide Formation and Diketopiperazine Formation

The synthesis of long or complex peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is often plagued by side reactions that can significantly lower yield and purity. Aspartimide and diketopiperazine formation are two of the most common challenges.

Aspartimide Formation: This side reaction occurs at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Asn, or Asp-Ser. iris-biotech.deiris-biotech.de Under the basic conditions required for Fmoc group removal (typically using piperidine), the nitrogen atom of the peptide bond following the Asp residue can attack the side-chain ester, forming a cyclic succinimide (B58015) derivative known as an aspartimide. iris-biotech.denih.gov This process is problematic as it leads to a mixture of products, including the epimerization of the aspartic acid residue and the formation of β-aspartyl peptides, which are often difficult to separate from the desired product. nih.gov

Diketopiperazine (DKP) Formation: DKP formation is a significant issue at the dipeptide stage of SPPS. iris-biotech.de After the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amine can attack the ester bond linking the C-terminal amino acid to the resin. chempep.com This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring (a diketopiperazine) and terminating the chain elongation. chempep.comgoogle.com This side reaction is particularly prevalent for sequences containing proline at the C-terminus. iris-biotech.depeptide.com

Strategies to prevent DKP formation include the use of sterically hindered resins like 2-chlorotrityl chloride resin, which distances the peptide from the resin linkage, or by coupling a pre-synthesized Fmoc-dipeptide, bypassing the problematic dipeptide-resin intermediate. peptide.com The choice of building blocks, such as the appropriately protected this compound, is integral to a synthetic plan that minimizes the risk of DKP formation by ensuring efficient and rapid coupling steps.

Side ReactionDescriptionCommon CausesMitigation Strategies
Aspartimide Formation Intramolecular cyclization of Asp residues, leading to epimerization and peptide backbone rearrangement. iris-biotech.denih.govBase-catalyzed reaction (e.g., piperidine) at Asp-Xaa sequences (Xaa = Gly, Asn, Ser). iris-biotech.deiris-biotech.deUse of bulky side-chain protecting groups on Asp (e.g., OMpe); introduction of backbone protection (e.g., Dmb). peptide.com
Diketopiperazine (DKP) Formation Intramolecular cyclization of a dipeptide, causing cleavage from the resin and chain termination. iris-biotech.dechempep.comBase-induced attack of the N-terminal amine on the resin-ester linkage, especially with C-terminal Pro. iris-biotech.depeptide.comUse of sterically hindered resins (e.g., 2-chlorotrityl); coupling of Fmoc-dipeptides. peptide.com
Nα-DIC-Endcapping Prevention

During peptide coupling steps that utilize carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC), a side reaction can occur where the DIC reacts with the N-terminal α-amino group of the growing peptide chain. This forms a stable guanidine-like adduct, effectively "capping" the peptide and preventing further elongation.

The coupling of histidine is particularly susceptible to side reactions, including racemization and Nα-DIC-endcapping. figshare.com Research has shown a conflicting relationship between these two side reactions when using Fmoc-His(Trt)-OH. figshare.com Conditions that minimize racemization, such as in-situ activation of the amino acid, can simultaneously increase the incidence of Nα-DIC-endcapping. figshare.com Conversely, pre-activating the histidine to ensure rapid coupling and reduce end-capping can increase the risk of racemization. figshare.commedchemexpress.com Design of Experiments (DOE) has been employed to investigate the critical process parameters and find an optimal balance between minimizing both side reactions. figshare.com The use of a doubly protected derivative like this compound, where the reactive imidazole nitrogen is shielded by an Fmoc group, can influence the electronic properties and steric environment of the residue, playing a role in mitigating such unwanted side reactions during the crucial coupling step.

Solution-Phase Peptide Synthesis Applications for Specialized Constructs

While SPPS is dominant, solution-phase synthesis remains vital for specific applications, such as the production of large quantities of peptides or the creation of specialized constructs like DNA-encoded libraries.

Synthesis of Modified Peptides and Bioconjugates

The incorporation of non-standard or modified amino acids is a key strategy for creating peptides with enhanced therapeutic properties, novel functions, or for use as bioconjugates.

Post-translational modifications are enzymatic alterations to amino acids in a protein after its biosynthesis. These modifications, which include phosphorylation, glycosylation, and methylation, are crucial for regulating protein function. sigmaaldrich.com The chemical synthesis of peptides containing PTMs is a powerful tool for studying their biological roles. This is typically achieved by incorporating amino acid building blocks that already contain the desired modification during SPPS. sigmaaldrich.com

The use of a D-amino acid like D-histidine is itself a synthetic modification that provides a significant advantage: resistance to degradation by proteases. vulcanchem.com Building blocks like this compound are therefore valuable for synthesizing modified peptides that not only contain specific PTMs but also possess enhanced stability and a longer biological half-life.

The imidazole side chain of histidine is unique among the natural amino acids for its pKa near physiological pH, allowing it to act as both a hydrogen bond donor and acceptor. This property makes it a frequent participant in enzyme active sites and a key residue for coordinating metal ions. netascientific.com

By incorporating protected D-histidine derivatives like this compound into synthetic peptides, it is possible to design novel bioconjugates and peptide-based catalysts. chemimpex.com These constructs can be engineered to mimic the function of metalloenzymes or to catalyze specific chemical reactions. The D-configuration ensures that these synthetic enzymes are resistant to proteolytic degradation, making them more robust and effective for various applications, including the development of therapeutic proteins and novel biosensors. vulcanchem.comchemimpex.com

Post-Translational Modifications (PTMs)

Protein Engineering and Design of Peptide Mimetics

This compound and other D-amino acid derivatives are instrumental in protein engineering, enabling the creation of modified proteins with enhanced stability and functionality. chemimpex.com They are also pivotal in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved therapeutic properties. The D-configuration of the amino acid provides resistance to enzymatic degradation and allows for the exploration of unique three-dimensional structures. chempep.com

The introduction of D-amino acids, such as D-histidine supplied by this compound, into a protein's primary sequence is a key strategy for enhancing its properties. One of the most significant advantages is the increased resistance to proteolysis. Natural proteins composed of L-amino acids are readily degraded by proteases in biological systems, which limits their therapeutic potential. Peptides and proteins containing D-amino acids are less recognized by these enzymes, leading to a longer plasma half-life and improved bioavailability. chempep.comnih.gov

Research has demonstrated that incorporating D-amino acids can dramatically increase the potency of bioactive peptides. For instance, D-analogs of therapeutic peptides have shown up to 100,000-fold improvements in potency compared to their L-counterparts. pnas.org This is attributed to their enhanced stability and, in some cases, better cell penetration. pnas.org A study on a D-analog of Glucagon-like peptide-1 (GLP-1) showed that while the L-form was completely degraded in less than an hour, approximately 80% of the D-form remained after six hours of exposure to Proteinase K. pnas.org

The use of D-histidine derivatives is also crucial in the design of "mirror-image" proteins or monobodies. These are proteins synthesized entirely from D-amino acids, creating a molecule that is the stereochemical opposite of its natural L-form. Such D-proteins can bind to their targets with high affinity and specificity but are resistant to the host's immune response and enzymatic degradation. nih.gov

Furthermore, the incorporation of D-histidine can be used to design heterochiral protein-protein interactions. Engineered D-protein binders targeting specific proteins like TrkA and IL-6 have demonstrated effective binding capabilities, highlighting the strategic use of D-amino acids to enhance the specificity and affinity of protein interactions. The imidazole side chain of histidine, whether in the L- or D-form, can participate in crucial biochemical interactions such as metal ion coordination and hydrogen bonding, which are essential for the structure and function of many proteins.

Table 1: Enhanced Properties of Proteins Containing D-Amino Acids

Property EnhancedMechanismExample Application
Proteolytic Resistance D-amino acids are not recognized by most endogenous proteases. nih.govDevelopment of long-lasting therapeutic peptides and proteins. pnas.org
Increased Potency Improved stability and bioavailability can lead to significantly higher biological activity. pnas.orgD-analogs of peptide hormones with enhanced signaling. pnas.org
Immune Evasion Mirror-image proteins made from D-amino acids can avoid recognition by the immune system. Creation of non-immunogenic protein therapeutics.
Novel Binding Interactions The unique stereochemistry allows for the design of heterochiral protein-protein interactions. Engineered D-protein binders with high target specificity.

Development of Peptidomimetics with Specific Stereochemical Requirements

Peptidomimetics are compounds designed to mimic the essential elements of a natural peptide's structure and function while overcoming its limitations, such as poor stability and low bioavailability. The incorporation of D-amino acids like D-histidine, facilitated by reagents such as this compound, is a cornerstone of peptidomimetic design. chempep.com The specific stereochemistry of the D-amino acid is crucial for conferring the desired three-dimensional conformation necessary for biological activity.

The introduction of a D-amino acid can induce specific turns and secondary structures in the peptide backbone that may be critical for receptor binding. chempep.com For example, the incorporation of D-amino acids can disrupt the formation of standard α-helices and β-sheets, leading to novel folded structures. chempep.com This is particularly important in designing peptidomimetics that target protein-protein interactions, where a specific surface topology is required for effective binding.

A significant area of research is the development of antimicrobial peptidomimetics. Natural antimicrobial peptides are often rich in histidine and are potent against a wide range of pathogens. However, their therapeutic use is limited by their susceptibility to proteolysis. nih.gov By synthesizing peptidomimetics with D-histidine and other D-amino acids, researchers can create compounds that retain the antimicrobial activity but are much more stable. For example, a study on synthetically modified L-histidine-rich peptidomimetics demonstrated potent activity against Cryptococcus neoformans. nih.govresearchgate.net While this particular study used L-histidine, the principle of enhancing stability through non-natural amino acids is a common strategy in the field.

In another example, the design of cyclic peptidomimetics containing D-amino acids has been shown to be effective in inhibiting the HER2-HER3 protein-protein interaction in cancer cells. nih.gov The introduction of D-amino acids was intended to improve the enzymatic resistance of the parent L-amino acid peptide. One such D-amino acid-containing cyclic peptidomimetic, compound 32, exhibited a potent antiproliferative IC₅₀ value in the nanomolar range in HER2-overexpressing cancer cell lines and showed stability in serum for 48 hours. nih.gov

The development of conformationally constrained histidine analogs is another approach to creating peptidomimetics with specific stereochemical requirements. mdpi.com By modifying the histidine structure itself, for example, by creating β-homo-histidine derivatives, researchers can precisely control the torsional angles of the amino acid side chain, which is critical for receptor recognition and biological activity. mdpi.com The synthesis of these complex building blocks often involves Fmoc-protected derivatives to enable their incorporation into peptide chains. mdpi.com

Table 2: Examples of Peptidomimetics with D-Amino Acids

Peptidomimetic TypeD-Amino Acid RoleTarget/ApplicationResearch Finding
Antimicrobial Peptidomimetics Enhance proteolytic stability while maintaining antimicrobial activity. nih.govDrug-resistant pathogens like Cryptococcus neoformans. nih.govresearchgate.netModified histidine-containing peptides showed potent antifungal activity. nih.govresearchgate.net
Anticancer Peptidomimetics Improve in vivo stability and control conformation for receptor binding. nih.govInhibition of HER2-HER3 protein-protein interaction in cancer. nih.govA cyclic D-amino acid-containing peptidomimetic showed nanomolar IC₅₀ values and high serum stability. nih.gov
Conformationally Constrained Peptides Define specific secondary structures and side-chain orientations for receptor interaction. mdpi.comVarious, including G-protein coupled receptors.Synthesis of β-homo-histidine derivatives allows for precise control of peptide conformation. mdpi.com

Iv. Biochemical and Biomedical Research Applications of Peptides Derived from Fmoc D His Fmoc Oh

Drug Discovery and Development

The use of Fmoc-D-His(Fmoc)-OH is instrumental in the field of drug discovery and development, offering a pathway to create more effective and resilient peptide-based pharmaceuticals. netascientific.comchemimpex.com The incorporation of D-histidine can lead to peptides with improved pharmacokinetic profiles, making them more suitable for therapeutic use. peptide.comchempep.com

The unique structure of D-histidine, when incorporated into peptides using this compound, aids in the design of novel pharmaceuticals. netascientific.comnetascientific.com This is particularly relevant for targeting specific biological pathways, which can enhance the efficacy of drug candidates. chemimpex.comchemimpex.com The imidazole (B134444) functionality of the histidine side chain can also participate in metal coordination and enzyme catalysis, offering further opportunities for innovative drug design. chemimpex.comchemimpex.com

The ability to create peptides with specific three-dimensional structures is crucial for their interaction with biological molecules. mdpi.com The incorporation of D-amino acids can modulate the secondary structures of peptides, such as α-helices and β-sheets, thereby influencing their folding and function. chempep.com This structural control is a key aspect of rational drug design, enabling the development of peptides that can bind to specific targets with high affinity and selectivity.

Research AreaApplication of D-Histidine PeptidesReference
Drug DevelopmentDesign of novel pharmaceuticals targeting specific biological pathways. netascientific.comchemimpex.comchemimpex.com
Peptide SynthesisCreation of complex peptides with enhanced stability and controlled conformation. chempep.comchemimpex.com
BioconjugationAttachment of peptides to other biomolecules for targeted drug delivery. chemimpex.com

A significant challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. The incorporation of D-amino acids, such as D-histidine, is a well-established strategy to overcome this limitation. peptide.comnih.gov Peptides containing D-amino acids are less recognized by endogenous proteases, leading to increased resistance to enzymatic degradation and a longer half-life in biological systems. peptide.comchempep.compnas.org

This enhanced stability often translates to improved bioavailability and sustained therapeutic effects. chempep.comresearchgate.net For example, a D-peptide analog of GLP-1 showed significant resistance to Proteinase K degradation compared to its L-peptide counterpart. pnas.org While the introduction of a D-amino acid can sometimes alter the peptide's activity, careful design can lead to analogs with retained or even enhanced bioactivity. mdpi.comnih.gov

Peptide ModificationAdvantageReference
D-Amino Acid SubstitutionIncreased resistance to proteolytic degradation. peptide.comnih.govresearchgate.net
Enhanced bioavailability and longer half-life. chempep.compnas.org
Potential for improved bioactivity. mdpi.com

Peptides derived from this compound can be designed to target specific biological pathways and receptors with high precision. netascientific.comchemimpex.com This specificity is crucial for developing effective therapies with minimal side effects. The unique properties of histidine, including its ability to act as a proton shuttle and its involvement in metal ion binding, make it a valuable residue for interacting with active sites of enzymes and receptors. chemimpex.comchemimpex.comrsc.org

Histidine-rich peptides have been shown to interact with cell membranes in a pH-dependent manner, a property that can be exploited for targeted drug delivery. mdpi.comcore.ac.uk At acidic pH, such as that found in the tumor microenvironment or endosomes, the protonation of histidine residues increases the peptide's positive charge, which can enhance its interaction with negatively charged cell membranes and facilitate cell entry. mdpi.comoup.compnas.org This pH-dependent activity allows for the design of peptides that become active only at the desired site of action.

Peptide-Based Drugs with Enhanced Bioactivity and Stability

Therapeutic Applications

The unique properties of peptides containing D-histidine have led to their exploration in various therapeutic areas, including the development of novel antimicrobial agents and targeted cancer therapies.

There is a growing need for new antimicrobial agents due to the rise of antibiotic resistance. bohrium.com Synthetic antimicrobial peptides (AMPs) containing D-amino acids have emerged as a promising class of therapeutics. peptide.comchempep.com The inclusion of D-histidine can enhance the stability and efficacy of AMPs. nih.gov

Histidine-rich peptides have demonstrated significant antifungal activity. bohrium.commdpi.com For instance, the peptide H10, a decahistidine peptide, was found to be highly effective against Candida albicans. bohrium.com The antimicrobial activity of some histidine-rich peptides is pH-dependent, showing increased efficacy in acidic environments, which can be advantageous for targeting certain infections. core.ac.uk D-histidine itself has been shown to be an anti-biofilm agent, inhibiting the formation of bacterial biofilms and enhancing the efficacy of antibiotics. medchemexpress.com

Peptide/CompoundOrganismKey FindingReference
Poly(L-arginyl-D-histidine)Salmonella typhimuriumIncreased resistance to degradation compared to the L-histidine version, leading to enhanced antimicrobial activity. nih.gov
H10 (decahistidine peptide)Candida albicansShowed high antifungal activity, more effective than the known antifungal peptide P113. bohrium.com
Trp-His dipeptidesCryptococcus neoformansRing-modified histidine-containing dipeptides exhibited promising antifungal activities. mdpi.com
D-HistidinePseudomonas aeruginosaInhibited biofilm formation and promoted the disintegration of mature biofilms. medchemexpress.com

The incorporation of D-amino acids into peptides is a valuable strategy in cancer research for developing targeted therapies. chemimpex.comchemimpex.com D-peptides can exhibit enhanced stability and cellular uptake, making them effective for delivering therapeutic agents to tumor cells. nih.gov For example, D-peptide inhibitors of the p53-MDM2/MDMX interaction have shown significant inhibition of human glioma cells in vitro and in vivo. nih.gov

Histidine-rich peptides and the manipulation of histidine metabolism are also being explored as potential cancer therapies. researchgate.netfrontiersin.orgiiarjournals.org The tumor microenvironment is often acidic, which can be exploited by histidine-rich peptides that exhibit pH-dependent activity. mdpi.com Furthermore, some studies suggest that supplementing with histidine may enhance the efficacy of certain chemotherapeutic drugs. frontiersin.orgmdpi.com The manipulation of D-amino acid levels in the tumor microenvironment is also being investigated as a potential strategy to suppress cancer growth. mdpi.com

Neuropeptides and Hormone Analogs

The introduction of D-histidine into neuropeptide and hormone sequences can significantly improve their therapeutic potential. chempep.com Natural L-peptides are often limited by their rapid degradation by proteases in the body. Replacing a key L-amino acid with its D-enantiomer, such as D-histidine, can confer resistance to enzymatic cleavage, thereby extending the peptide's half-life and bioavailability. mdpi.comfrontiersin.org This modification can also enhance receptor binding affinity and selectivity. chempep.comacs.org

For instance, in the design of analogs for hormones like Gonadotropin-Releasing Hormone (GnRH), the substitution with a D-amino acid is a common strategy to create more potent and longer-lasting agonists or antagonists. Similarly, analogs of neuropeptides, such as somatostatin, have been modified with D-amino acids to improve their stability and therapeutic efficacy. tandfonline.com The presence of D-histidine can influence the peptide's three-dimensional structure, locking it into a conformation that is more favorable for receptor interaction. mdpi.comnih.gov

Research has demonstrated that D-amino acid substitutions can lead to analogs with significantly improved properties, as illustrated in the table below.

Peptide Analog Feature Effect of D-Histidine Incorporation Supporting Rationale
Metabolic Stability Increased resistance to proteolytic degradation. mdpi.com D-amino acids are not recognized by most endogenous proteases. nih.gov
Receptor Binding Enhanced affinity and selectivity for target receptors. chempep.comacs.org The D-amino acid can induce a specific conformational fold that optimizes interaction with the receptor binding pocket. nih.govrsc.org
Bioavailability Improved pharmacokinetic profile and longer in vivo half-life. mdpi.com Reduced degradation leads to prolonged circulation time.
Biological Activity Potentially altered or enhanced agonist/antagonist activity. acs.org Changes in conformation can modulate the signaling cascade initiated by receptor binding.

Fundamental Biochemical Investigations

Peptides containing D-histidine are invaluable tools for fundamental biochemical research, enabling scientists to explore complex biological processes with greater precision. nih.govmedchemexpress.com

Studying Protein Interactions and Functions

The specific incorporation of D-histidine into a peptide sequence allows for the detailed investigation of protein-protein interactions. By systematically replacing L-histidine with D-histidine at various positions within a known binding motif, researchers can identify critical residues involved in the interaction. nih.gov If the substitution disrupts binding, it indicates that the specific residue and its stereochemistry are crucial for the interaction.

Furthermore, peptides containing D-histidine can be used to probe the binding pockets of proteins. The unique conformational constraints imposed by the D-amino acid can help to map the topology of a receptor or enzyme active site. nih.gov This information is critical for understanding protein function and for the rational design of small molecule drugs or peptide-based inhibitors. frontiersin.org Histidine-containing peptides are also utilized in techniques like histidine hydrogen-deuterium exchange (His-HDX) to probe changes in protein stability upon drug binding, a method that can identify drug targets in complex cellular lysates. nih.gov

Peptide Conformational Studies and Influence of D-Amino Acids on Folding

The incorporation of a D-amino acid like D-histidine into a peptide chain has profound effects on its secondary and tertiary structure. rsc.org This makes such peptides excellent models for studying the principles of protein folding and the relationship between conformation and biological activity.

A single D-amino acid substitution can act as a "helix breaker," disrupting α-helical structures, or it can promote the formation of specific turn structures, such as β-turns and β-hairpins. rsc.orgmdpi.com The extent of this influence depends on the position of the D-amino acid within the sequence and the nature of the surrounding residues. nih.gov Computational and experimental studies, including circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to analyze these conformational changes. mdpi.comnih.gov For example, replacing an L-amino acid with its D-enantiomer in a coiled-coil sequence has been shown to destabilize α-helices. rsc.org Conversely, the strategic placement of a D-amino acid can stabilize β-sheet structures. nih.gov This ability to modulate peptide conformation is a powerful tool for designing peptides with specific folded architectures and desired functions. preprints.org

Biosensors and Targeted Delivery Systems

The unique properties of peptides derived from this compound have led to their application in the development of sophisticated biosensors and targeted drug delivery systems. medchemexpress.com

Histidine-rich peptides, including those containing D-histidine for enhanced stability, are particularly useful in these applications due to the versatile coordination chemistry of the imidazole side chain. mdpi.commdpi.com These peptides can be functionalized onto surfaces, such as gold nanoparticles or electrodes, to create highly specific biosensors. researchgate.netacs.org The histidine residues can act as ligands for metal ions, and changes in the coordination environment upon binding of a target analyte can be detected through electrochemical or optical signals. mdpi.com The use of D-amino acids in these sensor peptides enhances their longevity and robustness, especially in complex biological samples like serum. acs.org

In the realm of targeted drug delivery, D-histidine-containing peptides can be conjugated to nanoparticles or drug molecules to improve their delivery to specific cells or tissues. mdpi.comthno.org The histidine residues can facilitate endosomal escape, a critical step for the intracellular delivery of therapeutic cargo. nih.gov At the acidic pH of the endosome, the imidazole side chains become protonated, leading to membrane disruption and release of the drug into the cytoplasm. The inclusion of D-histidine ensures that the peptide carrier remains intact until it reaches its target, thereby improving the efficiency of drug delivery. mdpi.compnas.org

Application Area Role of D-Histidine Peptides Mechanism/Advantage Reference
Electrochemical Biosensors Antifouling and recognition element Enhanced stability against proteolysis in biological samples; specific binding to target analytes. acs.org
Targeted Drug Delivery pH-responsive carrier Facilitates endosomal escape through the "proton sponge" effect of histidine residues. nih.gov
Nanoparticle Functionalization Targeting and stabilization ligand D-amino acids increase in vivo stability; histidine can coordinate with metal-based nanoparticles. mdpi.comthno.org
Gene Delivery Transfection agent Histidine-rich peptides can complex with DNA and promote its entry into cells. pnas.org

V. Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of Fmoc-D-His(Fmoc)-OH. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the principal methods employed for this purpose.

Nuclear Magnetic Resonance (NMR): High-resolution NMR spectroscopy is a powerful tool for providing a detailed atomic-level map of the molecule. rapp-polymere.com In a typical ¹H-NMR spectrum of an Fmoc-protected amino acid, characteristic signals for the fluorenyl moiety are observed in the aromatic region, generally between δ 7.3 and 7.8 ppm. vulcanchem.com For this compound, the spectrum would be more complex than a singly protected histidine derivative due to the presence of two distinct Fmoc groups. Specific protons on the D-histidine backbone and its imidazole (B134444) ring would provide further structural confirmation. Gel-phase NMR techniques can also be utilized for monitoring reactions when the compound is attached to a resin during solid-phase synthesis. rapp-polymere.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl groups (C=O) of the urethane (B1682113) linkages and the carboxylic acid, typically in the range of 1650-1750 cm⁻¹. Amide bond vibrations and aromatic C-H stretches from the fluorenyl and imidazole rings also provide a unique spectral fingerprint. lew.roresearchgate.net The analysis of FTIR spectra can also offer insights into intermolecular interactions, such as hydrogen bonding. lew.ro

Chromatographic Analysis for Purity and Isomeric Determination

Chromatographic methods are the gold standard for assessing the purity of this compound, separating it from synthetic by-products and verifying its enantiomeric integrity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for determining the chemical purity of Fmoc-protected amino acids. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

A standard analytical method involves a gradient elution system, commonly using water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). bris.ac.uknih.gov The high hydrophobicity of the two Fmoc groups in this compound results in a significant retention time on C8 or C18 columns. nih.gov Purity is quantified by integrating the peak area of the main compound and comparing it to the total area of all detected peaks at a specific UV wavelength, often 214 nm or 260 nm. bris.ac.uk This technique effectively separates the target compound from impurities such as starting materials, reagents, or side-products formed during synthesis.

Table 1: Representative RP-HPLC Purity Analysis

ParameterValue/Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 25% to 100% B over 25 min bris.ac.uk
Flow Rate 1.0 mL/min bris.ac.uk
Detection UV at 260 nm bris.ac.uk
Expected Purity >95% wuxiapptec.com

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer, Fmoc-L-His(Fmoc)-OH, can lead to the synthesis of incorrect peptide diastereomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the definitive method for this analysis.

Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for the enantioseparation of N-Fmoc protected amino acids. phenomenex.comsigmaaldrich.com For instance, CSPs like CHIROBIOTIC T or CHIROBIOTIC R can resolve D- and L-enantiomers under reversed-phase conditions. sigmaaldrich.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. This allows for the precise quantification of the undesired L-enantiomer, ensuring that the enantiomeric excess of the D-form meets the stringent requirements for peptide synthesis. phenomenex.comoup.com

Table 2: Illustrative Chiral HPLC for Enantiomeric Separation

ParameterValue/Condition
Column Chiral Stationary Phase (e.g., Lux Cellulose-based)
Mobile Phase Isocratic, Acetonitrile/Water/TFA mixture
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Result Baseline resolution of D- and L-enantiomers phenomenex.com
Enantiomeric Purity >99.5% (D-isomer)

RP-HPLC for Purity Assessment and By-product Detection

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular identity of this compound and providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used to verify the molecular weight of the compound. For this compound, which has a molecular formula of C₃₆H₂₉N₃O₆ and a monoisotopic mass of 599.20 g/mol , a high-resolution mass spectrometer would detect the protonated molecular ion [M+H]⁺ at an m/z of approximately 600.21. wuxiapptec.com

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of the parent ion. Collision-Induced Dissociation (CID) is a common fragmentation method. The resulting spectrum would show characteristic fragment ions, such as the loss of one or both Fmoc groups (a loss of 222 Da each), cleavage of the carboxylic acid group, and specific fragmentations related to the histidine ring structure. acs.orgnih.gov This fragmentation pattern serves as a fingerprint, confirming the identity and connectivity of the molecule.

Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

Ion SpeciesPredicted m/zDescription
[M+H]⁺ 600.21Protonated parent molecule
[M-Fmoc+H]⁺ 378.14Loss of one Fmoc group
[M-2Fmoc+H]⁺ 156.08Loss of both Fmoc groups (protonated histidine)
Fmoc group fragment 179.08Characteristic fluorenylmethyl cation fragment

Q & A

Q. Table 1. HPLC Validation Parameters for this compound

ParameterValueSource
ColumnChiral MX(2)-RH
Mobile PhaseAcetonitrile-water-acetic acid (500:500:1)
Detection Wavelength220 nm
LOD/LOQ0.049/0.15 µg/mL

Q. Table 2. Comparison of Protecting Group Effects

GroupDeprotection MethodSolubilityStabilityApplication Context
TrtTFA (95%)ModerateHighStandard SPPS protocols
MBomUV/Pd catalysisLowModerateAcid-sensitive sequences

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.